

anti-inflammatory mechanism of BN82002 hydrochloride

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Compound of Interest

Compound Name: BN82002 hydrochloride

Cat. No.: B1256705

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An In-depth Technical Guide on the Anti-inflammatory Mechanism of **BN82002 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

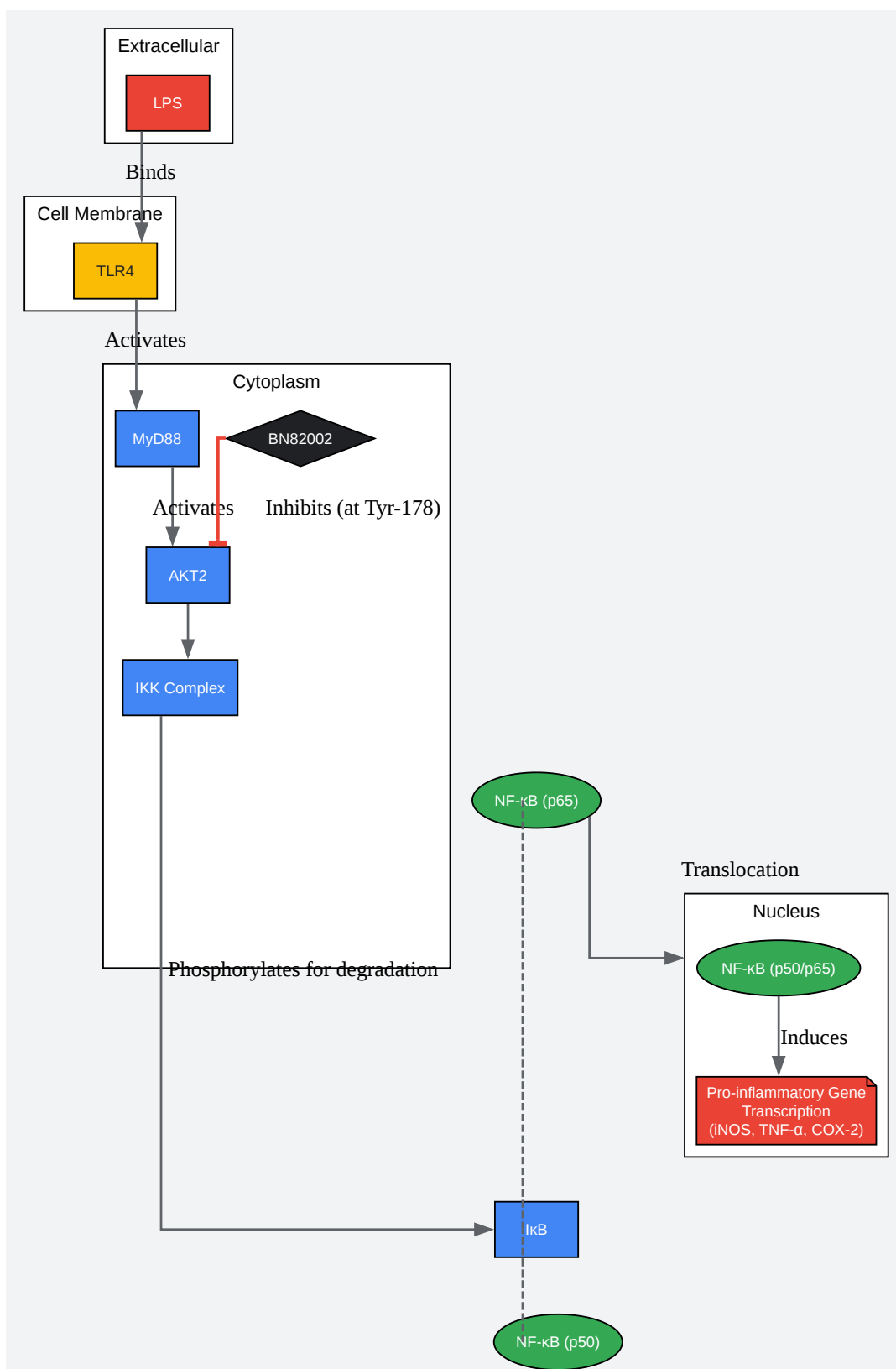
BN82002 hydrochloride is a cell-permeable, irreversible inhibitor of the CDC25 phosphatase family, initially investigated for its anti-tumor properties.[1][2][3][4] It demonstrates potent inhibition against various CDC25 isoforms, including CDC25A, B, and C, which are crucial regulators of the cell cycle.[1][2][3][4] Beyond its role in oncology, recent research has unveiled a significant anti-inflammatory function for BN82002, positioning it as a potential therapeutic candidate for inflammatory diseases.[5] This technical guide delineates the core anti-inflammatory mechanism of **BN82002 hydrochloride**, focusing on its molecular targets, relevant signaling pathways, and the experimental evidence supporting its mode of action.

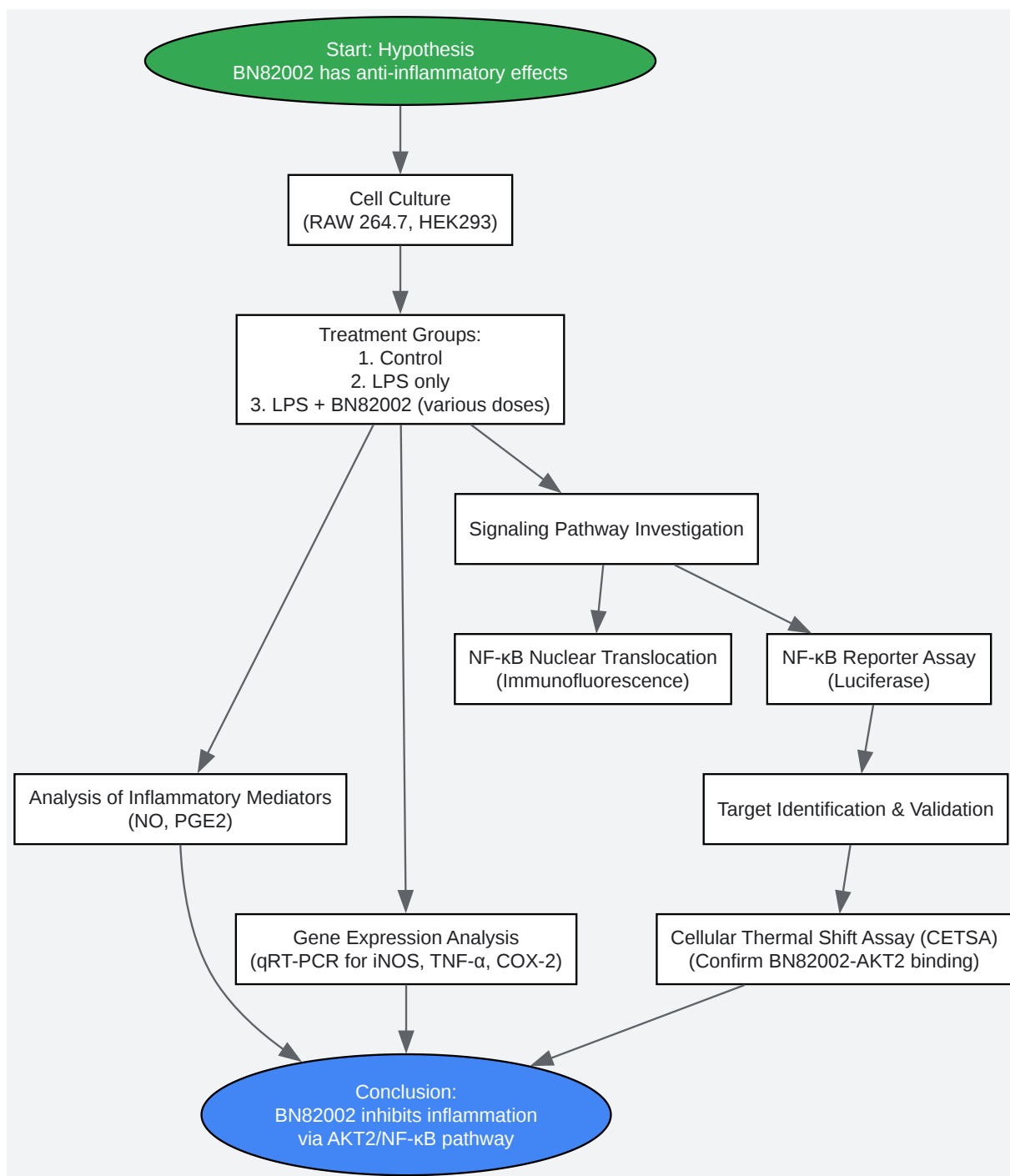
Core Anti-inflammatory Mechanism: Targeting the AKT2/NF-κB Signaling Axis

The primary anti-inflammatory activity of **BN82002 hydrochloride** stems from its ability to suppress the production of key inflammatory mediators.[5] This is achieved through the targeted inhibition of the AKT2 signaling pathway, which subsequently blocks the activation of the master inflammatory transcription factor, NF-κB.[5]

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a ligand for Toll-like receptor 4 (TLR4), a signaling cascade is initiated that typically leads to the activation of NF- κ B. [5] BN82002 intervenes in this pathway by specifically targeting and interrupting the kinase activity of AKT2. [5] The specific binding site has been identified as Tyr-178 on AKT2. [5] This targeted inhibition of AKT2 prevents the downstream nuclear translocation of NF- κ B subunits (p65 and p50), thereby halting the transcription of pro-inflammatory genes. [5] Notably, BN82002's inhibitory action is specific to AKT2, with no significant effect observed on AKT1. [5]

Signaling Pathway of BN82002 Action





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